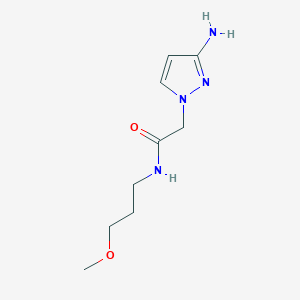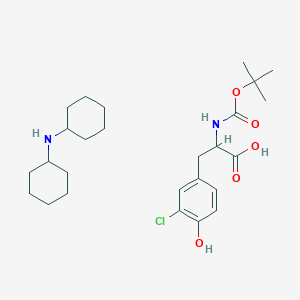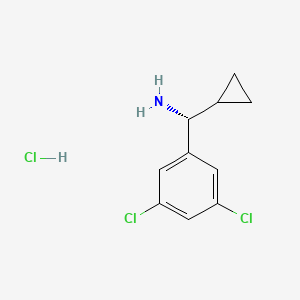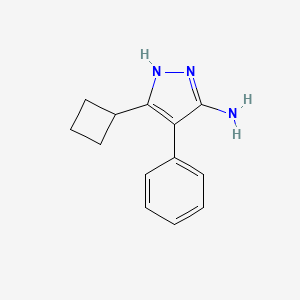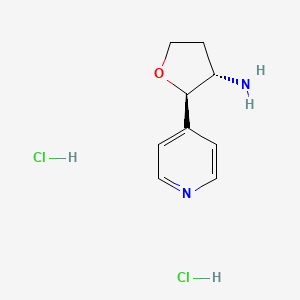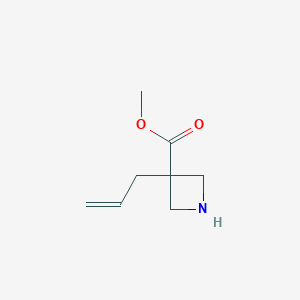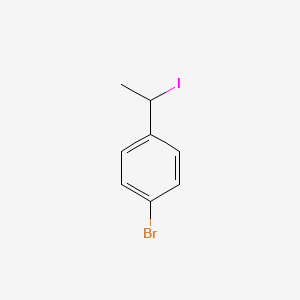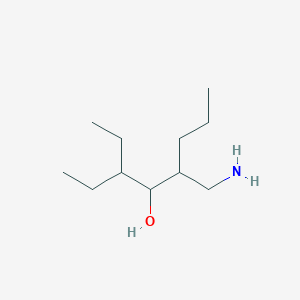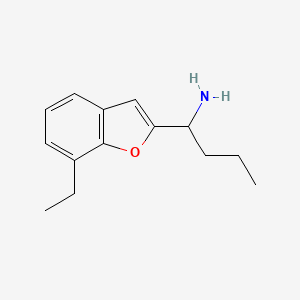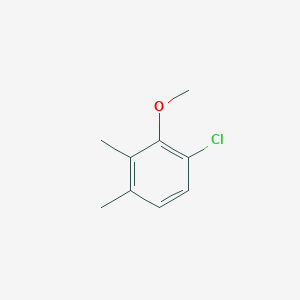
1-Chloro-2-methoxy-3,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methoxy-3,4-dimethylbenzene is an aromatic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-3,4-dimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methoxy-3,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation.
Halogenation: Halogens (e.g., bromine, iodine) in the presence of catalysts like iron or aluminum halides.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases can be used for nucleophilic substitution.
Major Products:
Nitration: 1-Chloro-2-methoxy-3,4-dimethyl-5-nitrobenzene.
Sulfonation: 1-Chloro-2-methoxy-3,4-dimethyl-5-sulfonic acid.
Halogenation: 1-Chloro-2-methoxy-3,4-dimethyl-5-bromobenzene.
Scientific Research Applications
1-Chloro-2-methoxy-3,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-2-methoxy-3,4-dimethylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The methoxy group is an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The chlorine atom, being an electron-withdrawing group, can influence the regioselectivity of the reactions .
Comparison with Similar Compounds
2-Chloro-1,4-dimethylbenzene: Similar structure but lacks the methoxy group.
1-Chloro-2-methoxybenzene: Similar structure but lacks the additional methyl groups.
1-Chloro-3,4-dimethylbenzene: Similar structure but lacks the methoxy group.
Uniqueness: 1-Chloro-2-methoxy-3,4-dimethylbenzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups, which influence its chemical reactivity and selectivity in various reactions. The combination of these substituents makes it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-2-methoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,1-3H3 |
InChI Key |
CHWWMKXPJMPXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)

![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
